Molecular structure and properties of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid
Molecular structure and properties of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid
Structure, Synthesis, and Bio-Functional Properties
Executive Summary
Compound Identity: 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid CAS Registry Number: 19368-25-3 Synonyms: N-(3,5-Dichlorophenyl)phthalamic acid; 3',5'-Dichlorophthalanilic acid.[1] Class: N-Aryl Phthalamic Acids / Phytotropins.[1]
This technical guide provides a comprehensive analysis of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid, a critical intermediate in the synthesis of N-aryl phthalimide agrochemicals and a bioactive pharmacophore in its own right.[1] Belonging to the class of phytotropins, this molecule exhibits specific activity as an auxin transport inhibitor (ATI) in plant physiology and serves as a robust precursor for fungicidal development due to the metabolically stable 3,5-dichlorophenyl moiety.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Structural Analysis
The molecule consists of a phthalic acid core mono-amidated with 3,5-dichloroaniline.[1] The ortho positioning of the carboxylic acid relative to the amide bond creates a unique "molecular clip" conformation.
-
Intramolecular Hydrogen Bonding: A critical structural feature is the interaction between the amide nitrogen proton (
) and the carbonyl oxygen of the adjacent carboxylic acid. This locks the molecule in a pseudo-cyclic conformation, influencing its solubility and pKa. -
Electronic Effects: The 3,5-dichloro substitution on the N-phenyl ring is electron-withdrawing (
). This reduces the electron density on the amide nitrogen, making the amide bond more resistant to enzymatic hydrolysis compared to unsubstituted analogues.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Lipophilicity: The dichlorophenyl group significantly increases the partition coefficient (LogP), enhancing membrane permeability—a crucial factor for its biological activity as an auxin transport inhibitor.
Physicochemical Data Profile[1][2]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 310.13 g/mol | |
| Appearance | White to off-white crystalline solid | Forms monoclinic crystals |
| Melting Point | 185–190 °C (Decomposes) | Cyclizes to imide upon melting |
| pKa (Acid) | 3.8 – 4.2 (Predicted) | Comparable to benzoic acid |
| LogP | ~3.5 | High lipophilicity due to Cl substituents |
| Solubility | DMSO, Acetone, Ethanol (Hot) | Insoluble in water; Soluble in aq.[2][3][4][5] NaOH |
Part 2: Synthesis & Manufacturing Protocol
Mechanistic Pathway
The synthesis follows a nucleophilic acyl substitution pathway (ring-opening addition).[1] The nucleophilic nitrogen of 3,5-dichloroaniline attacks one of the carbonyl carbons of phthalic anhydride.
-
Thermodynamic Control: The reaction is exothermic. The product (phthalamic acid) is the kinetic product.
-
Side Reaction: Prolonged heating or acidic conditions can drive the dehydration of the phthalamic acid to the thermodynamically more stable N-(3,5-dichlorophenyl)phthalimide.
Experimental Protocol: Anhydride Ring Opening
Note: This protocol is designed for high-purity laboratory synthesis (10g scale).
Reagents:
-
Phthalic Anhydride (1.0 eq)[1]
-
3,5-Dichloroaniline (1.0 eq)[1]
-
Solvent: Glacial Acetic Acid or Dioxane (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve 16.2g of 3,5-dichloroaniline in 100 mL of glacial acetic acid at room temperature.
-
Addition: Add 14.8g of phthalic anhydride in a single portion.
-
Reaction: Stir the mixture vigorously. A precipitate will begin to form within 15–30 minutes.[1]
-
Critical Control Point: Do not heat above 50°C. High heat promotes cyclization to the imide (phthalimide), which is a common impurity.
-
-
Aging: Allow the slurry to stir for 4 hours to ensure complete conversion.
-
Isolation: Filter the white precipitate under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted aniline. Recrystallize from ethanol/water if necessary.[1]
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent dehydration.
Synthesis Workflow Diagram
[1]
Part 3: Biological Interface & Mechanism of Action
Phytotropin Activity (Auxin Transport Inhibition)
This compound belongs to the N-aryl phthalamic acid class of Phytotropins (functionally similar to NPA: N-1-naphthylphthalamic acid).[1]
-
Target: The molecule binds to the NPA-binding protein (part of the ABCB auxin efflux carrier complex) located on the plasma membrane of plant cells.
-
Mechanism: By binding to the efflux carrier, it inhibits the polar transport of Indole-3-acetic acid (IAA/Auxin) from the cell. This disruption leads to the accumulation of auxin inside the cell and depletion in distal tissues.
-
Physiological Outcome: Altered gravitropism, suppression of apical dominance, and induction of root branching.
-
SAR (Structure-Activity Relationship): The 3,5-dichloro substitution prevents metabolic hydroxylation of the phenyl ring, significantly extending the half-life of the inhibitor in biological systems compared to unsubstituted analogues.
Metabolic Fate: The Cyclization Equilibrium
In biological systems (and soil), the acid exists in equilibrium with its imide form.
-
Hydrolysis: The imide (often used as a fungicide) hydrolyzes in aqueous/basic environments to release the free phthalamic acid (the active auxin inhibitor).
-
Cyclization: In acidic compartments or during dehydration stress, the acid may revert to the imide.
Biological Pathway Diagram
[1]
Part 4: Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical validations are required.
Proton NMR ( -NMR) Expectations
Solvent: DMSO-d6
-
12.5-13.0 ppm (1H, broad s): Carboxylic acidngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
10.5 ppm (1H, s): Amidengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
7.8-8.0 ppm (4H, m): Phthalic aromatic ring protons.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - 7.6 ppm (2H, d, J=2Hz): 2,6-protons on the dichlorophenyl ring (ortho to amine).
-
7.2 ppm (1H, t, J=2Hz): 4-proton on the dichlorophenyl ring (between chlorines).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.[1]
-
Retention Order: Phthalamic Acid (Product) elutes before the Phthalimide (Impurity) and after the Aniline (Starting Material).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44631845, 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid.[1] Retrieved from [Link][1]
-
Teuber, M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Amines: Synthesis and Spectroscopic Analysis. MDPI.[1] Retrieved from [Link][1]
-
Common Chemistry (CAS). 2-[(2,3-Dichlorophenyl)amino]benzoic acid (Isomer comparison). Retrieved from [Link][1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS 19368-25-3: 2-[[(3,5-Dichlorophenyl)amino]carbonyl]ben… [cymitquimica.com]
- 3. 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid | C14H10Cl2N2O3 | CID 44631845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phthalic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
